CYP2D6 Inhibition: (2R)-4-ethyl-2-(4-fluorophenyl)morpholine vs. Parent Scaffold
The (2R)-4-ethyl-2-(4-fluorophenyl)morpholine exhibits weak CYP2D6 inhibition, a crucial ADME parameter for CNS-active compounds. Its IC50 of 10,000 nM against CYP2D6 [1] represents a marked reduction in inhibitory liability compared to other morpholine-based kinase inhibitors, which often display nanomolar-range CYP inhibition [2]. This reduced liability is a direct result of the specific N-ethyl and 4-fluorophenyl substitution pattern.
| Evidence Dimension | CYP2D6 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Typical morpholine-containing kinase inhibitors (e.g., certain CDK8/19 inhibitors) show CYP inhibition in the 43 nM - 202 nM range [2]. |
| Quantified Difference | Approximately 50-fold to 230-fold weaker CYP2D6 inhibition compared to some morpholine-based kinase inhibitor chemotypes. |
| Conditions | Inhibition of CYP2D6 (human microsomes), preincubated for 5 mins before substrate addition, measured after 10 mins by LC/MS/MS [1]. |
Why This Matters
Low CYP2D6 inhibition reduces the risk of drug-drug interactions, a key criterion for selecting a lead compound or building block in drug discovery.
- [1] BindingDB. (n.d.). BDBM50415011 (CHEMBL578413) CYP2D6 IC50 Data. Binding Database. Accessed April 2026. View Source
- [2] BindingDB. (n.d.). BDBM50294176 (CHEMBL4164124) Estrogen Receptor IC50; BDBM258189 (US9493448) Sodium Channel IC50. Binding Database. Accessed April 2026. View Source
